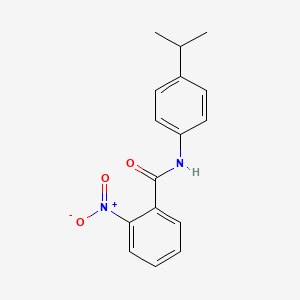![molecular formula C17H19NO4S B5809472 methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as ESI-09 and has been studied extensively for its potential therapeutic applications. In
作用機序
The mechanism of action of ESI-09 is not fully understood. However, it is known to inhibit the activity of the enzyme Epithelial Sodium Channel (ENaC). ENaC is a protein that is involved in the regulation of sodium transport in cells. Inhibition of ENaC by ESI-09 leads to a decrease in sodium transport, which has been shown to have therapeutic effects in cancer and inflammatory diseases.
Biochemical and Physiological Effects
ESI-09 has been shown to have several biochemical and physiological effects. In cancer cells, ESI-09 has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In inflammatory diseases, ESI-09 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce inflammation.
実験室実験の利点と制限
One of the major advantages of ESI-09 for lab experiments is its specificity for ENaC. This allows researchers to study the effects of ENaC inhibition on various biological processes. However, one of the limitations of ESI-09 is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on ESI-09. One area of interest is its potential as a therapeutic agent for the treatment of cystic fibrosis. ENaC is involved in the regulation of sodium transport in the lungs, and inhibition of ENaC by ESI-09 has been shown to improve lung function in animal models of cystic fibrosis.
Another area of interest is the development of more potent and selective ENaC inhibitors. ESI-09 has shown promising results in preclinical studies, but more potent and selective inhibitors are needed for clinical use.
Conclusion
In conclusion, ESI-09 is a chemical compound that has gained significant attention in scientific research. Its potential therapeutic applications in cancer and inflammatory diseases have been extensively studied. The mechanism of action of ESI-09 involves inhibition of ENaC, which leads to a decrease in sodium transport and has therapeutic effects. ESI-09 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of ESI-09 is a complex process that involves several steps. The starting material for the synthesis is 5-ethyl-3-thiophenecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-ethoxybenzoyl chloride to form the intermediate product. The intermediate product is then reacted with methylamine to form the final product, ESI-09.
科学的研究の応用
ESI-09 has been studied extensively for its potential therapeutic applications. One of the major areas of research is its potential as a therapeutic agent for the treatment of cancer. ESI-09 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy.
ESI-09 has also been studied for its potential as a therapeutic agent for the treatment of inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
methyl 2-[(3-ethoxybenzoyl)amino]-5-ethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-4-13-10-14(17(20)21-3)16(23-13)18-15(19)11-7-6-8-12(9-11)22-5-2/h6-10H,4-5H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOLPTQUMKBNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC(=CC=C2)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-ethylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)

![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)


![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)




![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)

![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)